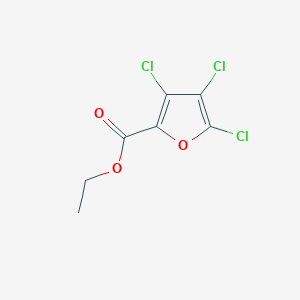
Ethyl 3,4,5-trichlorofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3,4,5-Trichlorfuran-2-carboxylat ist eine chemische Verbindung, die zur Furan-Familie gehört und durch einen Furanring gekennzeichnet ist, der mit drei Chloratomen und einer Ethylestergruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3,4,5-Trichlorfuran-2-carboxylat beinhaltet typischerweise die Chlorierung von Furanderivaten, gefolgt von einer Veresterung. Ein übliches Verfahren umfasst die Reaktion von 3,4,5-Trichlorfuran mit Ethylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in der Regel unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Ethyl-3,4,5-Trichlorfuran-2-carboxylat kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-3,4,5-Trichlorfuran-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von teilweise oder vollständig dechlorierten Produkten führen.
Substitution: Nucleophile Substitutionsreaktionen können Chloratome durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen oder sauren Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von dechlorierten Furanen.
Substitution: Bildung von substituierten Furanen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Ethyl-3,4,5-Trichlorfuran-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Für sein Potenzial als Pharmakophor in der Medikamentenentwicklung erforscht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3,4,5-Trichlorfuran-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, die zu verschiedenen chemischen Transformationen führen. Die Chloratome und die Estergruppe spielen eine entscheidende Rolle bei seiner Reaktivität und ermöglichen es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Die genauen Pfade und molekularen Ziele hängen von der jeweiligen Anwendung und den Reaktionsbedingungen ab.
Wirkmechanismus
The mechanism of action of ethyl 3,4,5-trichlorofuran-2-carboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The chlorine atoms and ester group play a crucial role in its reactivity, enabling it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-3,4,5-Trimethylfuran-2-carboxylat
- Ethyl-3,4,5-Trifluorfuran-2-carboxylat
- Ethyl-3,4,5-Dichlorfuran-2-carboxylat
Einzigartigkeit
Ethyl-3,4,5-Trichlorfuran-2-carboxylat ist einzigartig aufgrund des Vorhandenseins von drei Chloratomen, die seine chemischen Eigenschaften und Reaktivität deutlich beeinflussen. Dies macht es von anderen Furanderivaten mit unterschiedlichen Substituenten unterscheidbar und bietet einzigartige Möglichkeiten für die chemische Synthese und Anwendung.
Eigenschaften
Molekularformel |
C7H5Cl3O3 |
|---|---|
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
ethyl 3,4,5-trichlorofuran-2-carboxylate |
InChI |
InChI=1S/C7H5Cl3O3/c1-2-12-7(11)5-3(8)4(9)6(10)13-5/h2H2,1H3 |
InChI-Schlüssel |
OEPSGYWZKKEFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(O1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




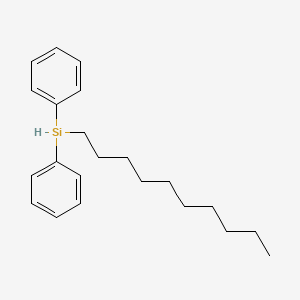
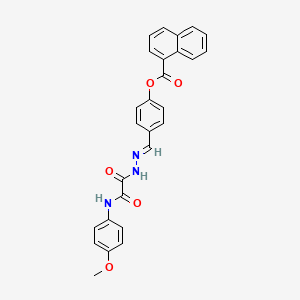
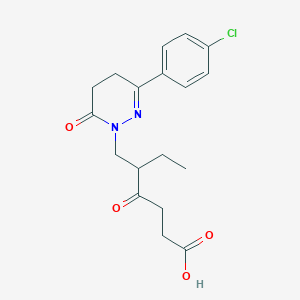
![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)

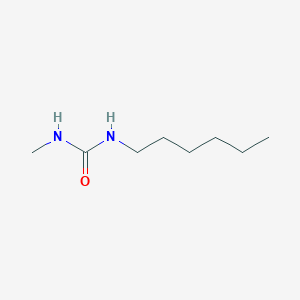





![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
